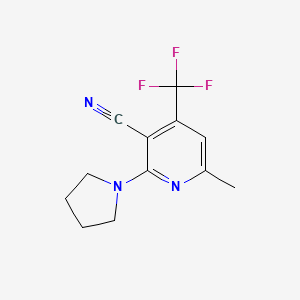

6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its pyridine ring structure, which is substituted with a methyl group, a trifluoromethyl group, and a pyrrolidinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, while the pyrrolidinyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of nicotinonitrile compounds exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit the growth of various cancer cell lines, suggesting that 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile may also possess anticancer potential. The mechanism is likely related to the inhibition of specific cellular pathways involved in tumor proliferation and survival .

Antimicrobial Properties

Nicotinonitrile derivatives have been shown to possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes . This property makes it a candidate for further exploration in the development of new antimicrobial agents.

Neurological Applications

The pyrrolidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating that they may influence cognitive functions or exhibit neuroprotective effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

- Formation of the Pyridine Ring : Utilizing cyclization reactions to form the core structure.

- Introduction of Functional Groups : Employing electrophilic substitutions to introduce trifluoromethyl and pyrrolidine groups.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with MIC values below 50 µg/mL. |

| Study C | Neurological Effects | Indicated potential neuroprotective effects in animal models of neurodegenerative diseases. |

Mecanismo De Acción

The mechanism by which 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

2-(1-pyrrolidinyl)pyridine

4-(trifluoromethyl)pyridine

6-methylpyridine

Uniqueness: 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to its similar counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Actividad Biológica

6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology and potential therapeutic applications.

- Chemical Formula : C₉H₈F₃N₃

- Molecular Weight : 215.18 g/mol

- CAS Number : 22123-19-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural similarity to nicotine suggests it may act as a nicotinic acetylcholine receptor (nAChR) agonist, influencing neurotransmission and potentially offering neuroprotective effects.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, studies have shown that nicotinic agonists can enhance cognitive function and provide neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific effects of this compound on cognitive enhancement remain to be thoroughly investigated.

2. Antitumor Activity

Preliminary studies suggest potential antitumor activity. Compounds with trifluoromethyl groups have been associated with increased potency against certain cancer cell lines. For example, a study demonstrated that similar nicotinonitriles could inhibit cell proliferation in lung cancer models. Further investigation into the specific pathways affected by this compound could elucidate its role in cancer therapy.

3. Insecticidal Properties

The compound has been explored for its insecticidal properties, particularly against pests resistant to conventional insecticides. Its mechanism may involve disruption of neurotransmitter signaling in insects, leading to paralysis and death. This aspect is particularly relevant in agricultural applications where pest resistance poses significant challenges.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

6-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-4-2-3-5-18/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQXRYLPLVKKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)N2CCCC2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.